Phenyl-D5 isothiocyanate
Overview
Description
Phenyl-D5 isothiocyanate is a stable isotope-labeled compound, specifically a deuterated version of phenyl isothiocyanate. It is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the phenyl ring. This compound is used extensively in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-D5 isothiocyanate can be synthesized through the reaction of benzene with thiocyanate ions under specific conditions. The process typically involves the use of a deuterated solvent to ensure the incorporation of deuterium atoms into the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to achieve high purity and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Phenyl-D5 isothiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the isothiocyanate group.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can yield phenyl-D5 thiourea.
Substitution: Substitution reactions can produce a variety of substituted phenyl-D5 compounds.
Scientific Research Applications
Phenyl-D5 isothiocyanate is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein structure and function, as it can be used to label amino acids.
Medicine: In drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
Phenyl-D5 isothiocyanate is compared with other similar compounds such as phenyl isothiocyanate and phenyl isocyanate. While these compounds share structural similarities, this compound is unique due to its deuterated nature, which provides distinct advantages in research applications.
Comparison with Similar Compounds
Phenyl isothiocyanate
Phenyl isocyanate
Benzene isothiocyanate
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKGMPGYROCL-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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